An In-Depth Technical Guide to 3-Bromonaphthalene-1-carboxylic Acid
An In-Depth Technical Guide to 3-Bromonaphthalene-1-carboxylic Acid
This guide provides a comprehensive technical overview of 3-bromonaphthalene-1-carboxylic acid, a pivotal intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, spectroscopic profile, and chemical reactivity, offering insights grounded in established scientific principles.
Introduction and Strategic Importance
3-Bromonaphthalene-1-carboxylic acid (also known as 3-bromo-1-naphthoic acid) is a disubstituted naphthalene derivative featuring a bromine atom at the C3 position and a carboxylic acid at the C1 position. This unique arrangement of functional groups on the rigid, aromatic naphthalene scaffold makes it a highly valuable and versatile building block.[1] Its strategic importance lies in its trifunctional reactivity: the carboxylic acid allows for amide and ester formation, the aryl bromide is a key handle for carbon-carbon bond formation via cross-coupling reactions, and the naphthalene ring itself can undergo further electrophilic substitution. These characteristics make it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and specialized polymers.[1]
Chemical Structure and Physicochemical Properties
The structural arrangement of substituents dictates the molecule's chemical behavior and physical properties. The electron-withdrawing nature of both the bromine and carboxylic acid groups influences the electron density distribution across the naphthalene ring system, impacting its reactivity and spectroscopic characteristics.
Molecular Structure
The IUPAC name for this compound is 3-bromonaphthalene-1-carboxylic acid.[2] The numbering of the naphthalene ring begins at the carbon adjacent to the point of fusion and proceeds around the perimeter.
Caption: Chemical structure of 3-bromonaphthalene-1-carboxylic acid with IUPAC numbering.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 16726-66-2 | [1][3][4] |
| Molecular Formula | C₁₁H₇BrO₂ | [1][3] |
| Molecular Weight | 251.08 g/mol | [1][2][3] |
| Appearance | Yellow powder | [1] |
| Melting Point | 176-180 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| IUPAC Name | 3-bromonaphthalene-1-carboxylic acid | [2] |
| Synonyms | 3-Bromo-1-naphthoic acid, 3-bromonaphthalic acid | [4] |
Synthesis and Purification
While various synthetic routes to substituted naphthoic acids exist, a common and reliable strategy involves the carboxylation of a Grignard reagent formed from a corresponding bromonaphthalene.[5][6] For the target molecule, 1,3-dibromonaphthalene would be a logical starting material. The regioselectivity of the Grignard formation is crucial; the bromine at the 1-position is known to be more reactive towards magnesium than the one at the 3-position, which guides the carboxylation to the desired location.[7]
Synthetic Workflow
The synthesis can be visualized as a two-step process: selective Grignard reagent formation followed by electrophilic quenching with carbon dioxide.
Caption: Workflow for the synthesis of 3-bromonaphthalene-1-carboxylic acid.
Experimental Protocol: Grignard Carboxylation
This protocol is based on well-established procedures for the synthesis of naphthoic acids.[5][6]
Materials:
-
1,3-Dibromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Dry ice (solid CO₂) or CO₂ gas
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate or Toluene for extraction/recrystallization
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried to prevent quenching the Grignard reagent. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Dissolve 1,3-dibromonaphthalene in anhydrous ether/THF and add a small portion to the flask.
-
Causality: The iodine and gentle heating (if necessary) help initiate the reaction by activating the magnesium surface.
-
Once the reaction begins (indicated by bubbling and heat evolution), add the remaining solution of 1,3-dibromonaphthalene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add crushed dry ice in small portions or bubble dry CO₂ gas through the solution with vigorous stirring.
-
Causality: This is a highly exothermic reaction. Slow addition is critical to control the temperature and prevent side reactions. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂.
-
-
Workup and Isolation:
-
Once the addition of CO₂ is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding cold 2 M HCl with stirring until the aqueous layer is acidic. This protonates the carboxylate salt and dissolves any unreacted magnesium.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude solid product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the final product.
-
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C8 position is expected to be the most downfield due to steric compression from the peri-positioned carboxylic acid group. The protons on the brominated ring (H2, H4) will appear as singlets or narrow doublets, while the protons on the other ring (H5, H6, H7, H8) will exhibit more complex splitting patterns (doublets and triplets). The acidic proton of the carboxyl group will appear as a very broad singlet, typically far downfield (>10 ppm), and its signal will disappear upon D₂O exchange.[9]
-
¹³C NMR: The spectrum will display 11 distinct signals. The carboxyl carbon is expected in the δ 165-180 ppm region.[9][10] The two carbons directly bonded to the bromine (C3) and the carboxyl group (C1) will be significantly shifted. The remaining nine aromatic carbons will appear in the typical range of δ 120-150 ppm. Quaternary carbons (C1, C3, C4a, C8a) will generally show weaker signals.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer, will be observed.[9]
-
C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ for the carbonyl group. The conjugation with the naphthalene ring lowers this frequency compared to aliphatic carboxylic acids.[9]
-
C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak.
-
Isotopic Pattern: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M⁺+2) with nearly equal intensity (~1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive marker for a monobrominated compound.[11]
-
Fragmentation: Key fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺).[12][13] Loss of the bromine atom ([M-79/81]⁺) is also a possible fragmentation pathway.[11]
Chemical Reactivity and Synthetic Applications
3-Bromonaphthalene-1-carboxylic acid is a versatile synthon due to its multiple reactive sites.
Reactions at the Carboxylic Acid Group
The -COOH group undergoes standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.
-
Amidation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine, or direct coupling with an amine using coupling agents (e.g., DCC, EDC).
Reactions at the Aryl Bromide
The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.[14][15] This is a powerful method for constructing complex biaryl structures, which are common motifs in pharmaceuticals and materials.[16][17]
-
Other Cross-Couplings: The substrate is also amenable to other coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, further expanding its synthetic utility.[1]
Caption: Key reaction pathways for 3-bromonaphthalene-1-carboxylic acid.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][18]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Recommended storage temperature is often refrigerated (0-8 °C).[1]
Conclusion
3-Bromonaphthalene-1-carboxylic acid is a compound of significant utility for the synthetic chemist. Its well-defined structure provides three distinct points for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for leveraging its full potential in the fields of drug discovery, materials science, and advanced organic synthesis.
References
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]
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1-Naphthoic acid, ethyl ester. Organic Syntheses.[Link]
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α-NAPHTHOIC ACID. Organic Syntheses.[Link]
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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Suzuki reaction. Wikipedia.[Link]
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3-bromonaphthalene-1-carboxylic acid. LabSolutions.[Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]
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3-Bromonaphthalene-1-carboxylic acid. PubChem.[Link]
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1-Bromonaphthalene. PubChem.[Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.[Link]
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13-C NMR Chemical Shift Table. University of Puget Sound.[Link]
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Naphthalene, 1-bromo-. Organic Syntheses.[Link]
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Mass Spec 3e Carboxylic Acids. YouTube.[Link]
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C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.[Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.[Link]
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1-Bromonaphthalene. Wikipedia.[Link]
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